Cas no 6153-33-9 (Mebhydrolin napadisylate)
Mebhydrolin napadisylate Chemical and Physical Properties
Names and Identifiers
-
- mebhydroline 1,5-naphthalenedisulfonate
- mebhydrolin napadisilate
- Mebhydroline napadisylate
- Mebhydrolin Napadisylate
- Mebhydrolin Napadisy
- Mebhydroline 1,5-naphthalenedisulfonate salt
- 3-Methyl-9-benzyl-1,2,3,4-tetrahydrocarbolymnaphthalyn-1,5-disulphonate
- Diazoline
- Diazolin
- Incidal
- Omeril
- Diazolinum
- Mebhydrolin (napadisylate)
- O5G04RB25M
- Mebhydrolin 1,5-naphtalenedisulfonate
- Mebhydroline 1,5-naphtalenedisulfonate
- 1,5-Naphthalenedisulfonic acid, compd. with 2,3,4,5-tetrahydro-2-methyl-5-(phenylmethyl)-1H-pyrido(4,3-b)indole (1:2)
- Fabahistin
- 5-benzyl-2-methyl
- Mebhydrolin napadisylate
-
- MDL: MFCD00083420
- Inchi: 1S/2C19H20N2.C10H8O6S2/c2*1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16)
- InChI Key: CJUOSBUQOWKEKJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C2C(=CC=CC2=1)S(=O)(=O)O)(=O)(=O)O.N1(CC2C=CC=CC=2)C2C=CC=CC=2C2CN(C)CCC1=2.N1(CC2C=CC=CC=2)C2C=CC=CC=2C2CN(C)CCC1=2
Computed Properties
- Exact Mass: 840.30200
- Monoisotopic Mass: 840.301527
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 60
- Rotatable Bond Count: 6
- Complexity: 799
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 142
Experimental Properties
- Color/Form: White or nearly white crystals
- Density: 0.9799 (rough estimate)
- Melting Point: 280°C (rough estimate)
- Boiling Point: 457.3°C at 760 mmHg
- Flash Point: 230.4°C
- Refractive Index: 1.8676 (estimate)
- PSA: 141.84000
- LogP: 10.72560
Mebhydrolin napadisylate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:QJ6845000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mebhydrolin napadisylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Mebhydrolin napadisylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177696-1g |
Mebhydrolin napadisylate |
6153-33-9 | 1g |
3168CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-WD316-1g |
Mebhydrolin napadisylate |
6153-33-9 | 98% | 1g |
215.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-WD316-250mg |
Mebhydrolin napadisylate |
6153-33-9 | 98% | 250mg |
102.0CNY | 2021-07-13 | |
| MedChemExpress | HY-B1303-100mg |
Mebhydrolin napadisylate |
6153-33-9 | 99.93% | 100mg |
¥500 | 2023-08-31 | |
| S e l l e c k ZHONG GUO | S5018-25mg |
Mebhydrolin napadisylate |
6153-33-9 | 99.98% | 25mg |
¥794.71 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M118323-1g |
Mebhydrolin napadisylate |
6153-33-9 | 98% | 1g |
¥164.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M118323-25g |
Mebhydrolin napadisylate |
6153-33-9 | 98% | 25g |
¥992.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M118323-5g |
Mebhydrolin napadisylate |
6153-33-9 | 98% | 5g |
¥480.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177696-1g |
Mebhydrolin napadisylate |
6153-33-9 | 1g |
3168.0CNY | 2021-07-13 | ||
| TRC | M201500-10g |
Mebhydrolin Napadisylate |
6153-33-9 | 10g |
$ 159.00 | 2023-09-07 |
Mebhydrolin napadisylate Suppliers
Mebhydrolin napadisylate Related Literature
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1. 612. Anhydro-compounds from nitrogen-containing derivatives of thioglycollic (mercaptoacetic) acid. Part III. Arylazo-compoundsG. F. Duffin,J. D. Kendall J. Chem. Soc. 1956 3189
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Ahmad Seif,Temer S. Ahmadi,Axel Klein New J. Chem. 2022 46 10907
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3. 1143. Some reactions of 3-amino-5,5-dimethyl-2-phenyl-1,2,4-oxadiazolineR. Hull,R. Farrand J. Chem. Soc. 1963 6028
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Wilson Baker,W. D. Ollis,A. Phillips,T. Strawford J. Chem. Soc. 1951 289
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5. Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidinesStephen F. Moss,David R. Taylor J. Chem. Soc. Perkin Trans. 1 1982 1993
Additional information on Mebhydrolin napadisylate
Comprehensive Overview of Mebhydrolin Napadisylate (CAS No. 6153-33-9): Properties, Applications, and Modern Research Insights
Mebhydrolin napadisylate (CAS No. 6153-33-9) is a pharmaceutical compound classified as an antihistamine with additional antiallergic properties. Its chemical structure combines mebhydrolin, a first-generation H1-receptor antagonist, with napadisylate, a stabilizing counterion that enhances solubility and bioavailability. This combination has been widely studied for its efficacy in managing allergic conditions, particularly in formulations targeting seasonal allergies, urticaria, and allergic conjunctivitis.
In recent years, the demand for repurposed antihistamines like mebhydrolin napadisylate has surged due to growing interest in multi-target therapies and cost-effective allergy management. Researchers are exploring its potential beyond traditional uses, including neuroinflammatory modulation and mast cell stabilization, aligning with trends in personalized medicine. The compound's low sedative profile compared to older antihistamines makes it relevant in studies comparing generation-specific H1-blocker efficacy.
From a chemical perspective, 6153-33-9 exhibits unique physicochemical properties. The napadisylate moiety (2-naphthalenesulfonic acid) contributes to improved crystalline stability, addressing common formulation challenges with hydrophobic antihistamines. Analytical methods such as HPLC-UV and LC-MS are frequently employed for quality control, reflecting industry standards for pharmacopeial compliance. Stability studies under ICH guidelines confirm its suitability for oral dosage forms in varying climatic conditions.
The pharmacological mechanism of mebhydrolin napadisylate involves competitive inhibition of histamine H1 receptors while demonstrating secondary effects on leukotriene pathways. This dual activity has sparked investigations into its comparative effectiveness against second-generation antihistamines, particularly in patient subgroups with histamine intolerance or comorbid inflammatory conditions. Clinical data suggests a favorable therapeutic index, though contemporary research emphasizes drug-drug interaction profiling with common CYP450 substrates.
Manufacturing considerations for CAS 6153-33-9 emphasize green chemistry principles, with recent patents describing solvent-free synthesis routes. The pharmaceutical industry shows renewed interest in optimizing polymorphic forms to enhance dissolution rates, particularly for pediatric dispersible tablets. These advancements respond to market demands for patient-centric formulations and bioavailability-enhanced generics.
Emerging applications in veterinary medicine have expanded the commercial relevance of mebhydrolin napadisylate, particularly for canine atopic dermatitis management. This parallels human medical trends toward trans-species therapeutic research. Additionally, its inclusion in fixed-dose combinations with decongestants reflects evolving OTC allergy treatment paradigms in global markets.
Quality assurance protocols for 6153-33-9 increasingly incorporate QbD (Quality by Design) approaches, focusing on critical material attributes of the napadisylate salt. Regulatory filings emphasize genotoxic impurity control, aligning with ICH M7 guidelines, while continuous manufacturing technologies are being adapted for scale-up production.
From a commercial standpoint, mebhydrolin napadisylate maintains relevance in emerging pharmaceutical markets due to its favorable cost-benefit ratio. Market analytics indicate growing demand in regions with high allergic rhinitis prevalence, particularly where climate change impacts pollen seasons. This positions the compound as a subject of interest in public health economics studies evaluating essential medicine accessibility.
Recent academic investigations have explored structure-activity relationships of mebhydrolin derivatives, including computational modeling of receptor binding affinities. Such research supports the compound's potential as a scaffold for novel analogs targeting non-histaminergic pathways. These developments coincide with increased PubMed-indexed publications on histamine-independent antiallergic mechanisms.
Environmental fate studies of 6153-33-9 employ advanced biodegradation testing methodologies, reflecting pharmaceutical industry commitments to green pharmacy initiatives. The compound's environmental risk assessment profiles are increasingly scrutinized under REACH regulations, particularly regarding aquatic toxicity parameters.
In formulation science, mebhydrolin napadisylate serves as a model compound for studying salt selection strategies in poorly soluble drugs. Its pH-dependent solubility characteristics make it valuable for biopharmaceutics classification system (BCS) studies, contributing to broader research on oral absorption enhancement techniques.
The compound's patent landscape reveals ongoing innovation in controlled-release formulations, particularly for 24-hour allergy relief products. Legal analyses of generic substitution policies for mebhydrolin-containing products provide case studies in pharmaceutical jurisprudence, especially in emerging economy regulatory systems.
Looking forward, mebhydrolin napadisylate continues to serve as both a therapeutic agent and research tool in immunopharmacology. Its enduring presence in formulary lists worldwide underscores the importance of first-generation antihistamines in modern therapeutics, while ongoing research explores novel applications in inflammatory cascade modulation and immune response tuning.
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